4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
Historical Development of Benzothiadiazole Chemistry
The benzothiadiazole scaffold originated in the late 19th century with the pioneering work of Hinsberg, who first synthesized benzo-1,2,5-thiadiazoles through condensation reactions involving 2-aminothiophenols and thionyl chloride. Early characterization efforts relied on elemental analysis and derivatization studies due to limitations in spectroscopic techniques. The Herz reaction, developed in the 1950s, marked a transformative advancement by enabling the synthesis of stable benzodithiazole radicals via the oxidative coupling of 2-aminothiophenols. These radicals exhibited unique electronic properties, sparking interest in their application as conductive materials and redox-active ligands.
By the mid-20th century, advancements in X-ray diffraction (XRD) and electron spin resonance (ESR) spectroscopy allowed precise structural elucidation of benzothiadiazole derivatives, revealing their planar aromatic systems and electron-deficient character. The discovery of 2,1,3-benzothiadiazole’s strong electron-withdrawing capacity in the 1980s catalyzed its adoption in optoelectronic materials, particularly organic semiconductors and dye-sensitized solar cells. Parallel developments in medicinal chemistry identified benzothiadiazole derivatives as potent enzyme inhibitors, driven by their ability to mimic biological nucleophiles and modulate inflammatory pathways.
Emergence of Bromo-Fluoro Benzothiadiazole Derivatives
The strategic incorporation of halogen substituents, particularly bromine and fluorine, into benzothiadiazole frameworks emerged as a critical innovation in the early 21st century. Bromination enhances intermolecular interactions through halogen bonding, improving crystallinity and charge transport in organic electronics. For example, 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole) demonstrated exceptional electron affinity (EA = −4.1 eV), enabling its use in n-type semiconductors. Fluorination, conversely, optimizes pharmacokinetic properties in drug design by increasing metabolic stability and membrane permeability.
The synergistic combination of bromo and fluoro substituents addresses competing demands in materials and medicinal applications. In 4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)benzamide, the 6-fluoro group likely reduces oxidative metabolism, while the 4-bromo benzamide moiety facilitates π-stacking interactions in solid-state architectures. Recent studies highlight such derivatives as dual-function agents, capable of inhibiting 5-lipoxygenase and thromboxane synthetase in inflammatory pathways while serving as electron-transport layers in organic photovoltaics.
Research Significance of Dioxido-Functionalized Benzothiadiazoles
Dioxido-functionalized benzothiadiazoles, characterized by sulfone groups at the 2-position, exhibit enhanced electronic anisotropy and thermal stability compared to their non-oxidized counterparts. The 2,2-dioxido group in the target compound induces a pronounced electron-withdrawing effect, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating charge separation in photovoltaic applications. Structural analyses of analogous systems, such as benzodithiazole-2-sulfoxides, reveal that sulfone groups distort the heterocyclic ring, reducing symmetry and altering dipole moments.
In medicinal contexts, the dioxido group improves aqueous solubility and bioavailability by introducing polar surface area. For instance, sulfone-containing benzothiadiazoles exhibit enhanced binding affinity to hydrophobic enzyme active sites while maintaining favorable logP values. The 1,3-dimethyl substituents in the target compound further mitigate metabolic degradation by sterically shielding reactive sites, a design strategy validated in protease inhibitor development.
Current Research Context for 4-Bromo-N-(6-Fluoro-1,3-Dimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c]Thiadiazol-5-yl)Benzamide
Contemporary studies position this compound at the intersection of materials science and therapeutic innovation. In optoelectronics, its brominated benzamide moiety enables facile cross-coupling reactions (e.g., Suzuki-Miyaura) for modular functionalization, a critical feature for tailoring bandgap energies in organic photovoltaics. Preliminary computational analyses predict a narrow bandgap (∼1.8 eV) and broad absorption spectrum extending into the near-infrared region, suggesting utility in tandem solar cells.
In medicinal chemistry, the compound’s dual inhibitory potential against 5-lipoxygenase and thromboxane synthetase positions it as a candidate for treating asthma and atherosclerosis. Molecular docking simulations indicate that the 6-fluoro and 2,2-dioxido groups form hydrogen bonds with catalytic residues, while the benzamide scaffold occupies a hydrophobic pocket adjacent to the heme cofactor. Ongoing structure-activity relationship (SAR) studies focus on optimizing substituent patterns to balance potency and selectivity.
Research Objectives and Scientific Importance
This compound’s scientific importance lies in its multifunctionality, bridging disparate domains through rational molecular design. Key research objectives include:
- Synthetic Optimization : Developing regioselective bromination and fluorination protocols to minimize byproduct formation during large-scale synthesis.
- Electronic Characterization : Quantifying charge-carrier mobility and recombination dynamics in thin-film transistor configurations.
- Biological Profiling : Evaluating inhibitory constants (Ki) against 5-lipoxygenase and thromboxane synthetase isoforms to identify therapeutic indications.
- Structure-Property Relationships : Correlating substituent effects (e.g., methyl vs. ethyl groups) with thermal stability and solubility parameters.
By addressing these objectives, researchers aim to establish design principles for next-generation benzothiadiazole derivatives with tailored functionalities for high-performance materials and targeted therapies.
Properties
IUPAC Name |
4-bromo-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O3S/c1-19-13-7-11(17)12(8-14(13)20(2)24(19,22)23)18-15(21)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUSZZCNRXXBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Br)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. Its structure incorporates a bromine atom and a fluorinated thiadiazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of this compound is , with a molecular weight of 414.3 g/mol. The compound's structure is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrFN3O3S |
| Molecular Weight | 414.3 g/mol |
| CAS Number | 2034261-28-2 |
Biological Activity Overview
The biological activity of the compound has been investigated in various contexts, particularly focusing on its potential as an anticancer agent and its interactions with specific receptors.
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC). For instance, derivatives of similar structures have shown promising results in inhibiting NSCLC cell lines with FGFR1 amplification. The compound C9, a derivative closely related to the target compound, exhibited IC50 values ranging from 1.25 to 2.31 µM across different NSCLC cell lines .
Mechanism of Action:
- Cell Cycle Arrest: The compound has been shown to induce G2 phase arrest in cancer cells.
- Apoptosis Induction: It promotes apoptosis through the inhibition of key signaling pathways involving FGFR1 and downstream effectors like PLCγ1 and ERK.
- Molecular Docking Studies: These studies suggest that the compound forms multiple hydrogen bonds with FGFR1, indicating a strong binding affinity that could translate into effective inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzamide derivatives:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 4 | Enhances binding affinity and biological activity |
| Fluorine at position 6 | Modulates pharmacokinetics and receptor interaction |
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
-
Study on NSCLC Cell Lines :
- Objective : Evaluate the inhibitory effects on FGFR1.
- Results : Significant reduction in cell viability with IC50 values indicating high potency against multiple NSCLC lines.
-
In Vivo Studies :
- Preliminary in vivo studies are required to assess pharmacodynamics and pharmacokinetics in animal models to confirm the findings observed in vitro.
Comparison with Similar Compounds
Boron-Containing Analogs
Compound 14 (N-(4-Methyl-3-boronophenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine) replaces the benzamide group with a boronate ester, enabling Suzuki coupling reactions for polymer synthesis. The nitro group in 14 increases electron deficiency compared to the target compound’s bromo substituent, altering reactivity in cross-coupling applications .
Polymerizable Derivatives
Polymers like 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-6-alkoxybenzo[c][1,2,5]thiadiazole feature extended π-conjugation due to thiophene units, enhancing charge transport properties for optoelectronic devices. The target compound lacks such conjugation but shares bromo and fluoro substituents, which tune electronic properties in both systems .
Benzamide-Based Analogous Structures
Halogen-Substituted Benzamides
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-trifluoropropoxybenzamide (Patent Compound): Shares a brominated benzamide backbone but replaces the benzo[c]thiadiazole with a trifluoropropoxy-substituted phenyl ring. The trifluoropropoxy group increases lipophilicity (LogP ~3.5 estimated) compared to the target compound’s polar dioxido group (-SO₂), affecting membrane permeability .
- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide: Features a thiazole ring instead of benzo[c]thiadiazole, reducing ring strain.
Thiadiazole Derivatives with Bioactive Substituents
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
This compound exhibits a planar thiadiazole ring with a dihedral angle of 40.5° relative to the benzene ring, contrasting with the target compound’s fused benzo[c]thiadiazole system. The nitro group enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the target’s dioxido group offers stability .
4-Bromo-5-(hydrazonoethyl)-2-methylthio-thiazole (4f)
With a molecular weight of 360.26 g/mol and 96% synthetic yield, 4f demonstrates high efficiency in hydrazone formation. The methylthio group in 4f provides steric bulk compared to the target’s dimethyl groups, affecting conformational flexibility .
Comparative Data Tables
Table 2: Functional Group Impact on Properties
Key Research Findings
- Synthetic Efficiency : Brominated thiazoles/thiadiazoles (e.g., 4f ) achieve high yields (>90%) via condensation reactions, suggesting viable routes for the target compound’s synthesis .
- Electronic Effects : The dioxido group (-SO₂) in the target compound enhances polarity (aqueous solubility ~0.5 mg/mL estimated) compared to lipophilic analogs like the patent compound (~0.1 mg/mL) .
- Biological Relevance: Thiadiazoles with nitro or amino groups (e.g., 5-(4-Bromo-2-nitrophenyl)-thiadiazole) show insecticidal activity, while the target’s dimethyl groups may reduce toxicity .
Q & A
Q. How do methyl groups at the 1,3-positions of the benzothiadiazole core influence solubility and crystallinity?
Q. What role does the 6-fluoro substituent play in electronic properties, and how is this quantified?
- Electrostatic Analysis : Cyclic voltammetry shows a 0.3 V shift in reduction potential vs non-fluorinated analogs. DFT calculations (Mulliken charges) confirm increased electron density at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
